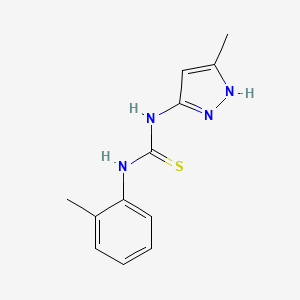![molecular formula C20H13FN2OS B5751081 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide, also known as FSN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSN belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to inhibit the activity of several enzymes, including PI3K, Akt, mTOR, and NF-κB, which are all involved in these processes.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its potent anticancer activity against a wide range of cancer cell lines. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. One of the most promising directions is the development of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide involves a multi-step process that starts with the reaction of 4-fluoroaniline and 2-bromoacetyl bromide to form 4-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with thioacetamide to form 4-fluoro-N-(2-thioxo-1,3-thiazolidin-4-yl)aniline. Finally, this compound is reacted with 1-naphthoic acid to yield N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. The overall yield of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is around 45%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is in the treatment of cancer. Several studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
In addition to its anticancer activity, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMQSTGOFFLCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)

![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)

![N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5751042.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5751061.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)

![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)